Phenyl 2,4-dimethoxybenzoate
Description
Phenyl 2,4-dimethoxybenzoate is an aromatic ester characterized by a benzoate core substituted with methoxy (-OCH₃) groups at the 2- and 4-positions and a phenyl ester moiety. This compound is notable for its role in liquid crystal materials and coordination chemistry. Synthetically, it is prepared via esterification reactions, such as the coupling of 2,4-dimethoxybenzoyl chloride with phenol derivatives under controlled conditions (e.g., using triethylamine as a base and dichloromethane as a solvent) . Key properties include:
- Melting Point: ~140°C (reported for derivatives like RM734, which shares structural similarities) .
- Phase Behavior: Exhibits nematic (N) and higher-order mesophases (e.g., NX) upon cooling, making it relevant for ferroelectric liquid crystal applications .
- Dipole Moment: Longitudinal dipole moments of ~11 Debye in derivatives, critical for polar ordering in mesophases .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
phenyl 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-8-9-13(14(10-12)18-2)15(16)19-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
LFSHKZGRPDJOOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Stability
The position of methoxy substituents significantly impacts thermal stability and reactivity. For example:
| Compound | Substituent Positions | Thermal Decomposition (Nd(III) Complex) | Key Finding |
|---|---|---|---|
| Neodymium(III) 2,4-dimethoxybenzoate | 2,4-OCH₃ | Decomposes in two steps (495–1010 K) | Higher thermal stability than 3,4-isomer |
| Neodymium(III) 3,4-dimethoxybenzoate | 3,4-OCH₃ | Similar decomposition steps | Lower stability due to steric strain |
Source : Comparative studies on lanthanide complexes show that the 2,4-isomer forms more stable oxycarbonate intermediates, attributed to reduced steric hindrance and optimized electronic effects .
Reactivity in Coordination Chemistry
In rhodium(I) complexes, 2,4-dimethoxybenzoate exhibits distinct migration behavior under varying atmospheres:
This contrasts with 2,6-dimethoxybenzoate, where steric strain drives 1,3-Rh migration to form the 2,4-isomer .
Liquid Crystal Phase Behavior
Phenyl 2,4-dimethoxybenzoate derivatives like RM734 and W1027 exhibit phase behavior sensitive to molecular architecture:
| Compound | Structural Difference | Phase Transition Temperatures (°C) | Nematic Phase Breadth |
|---|---|---|---|
| RM734 | Ester linkage near nitro group | I ↔ 188°C ↔ N ↔ 133°C ↔ NX | Narrow (<55°C range) |
| W1027 | Carbon-carbon linkage replacing ester | Broader nematic phase | Enhanced stability |
Key Insight : The ester group in RM734 introduces conformational rigidity, reducing phase stability compared to W1027’s flexible C–C linkage .
Comparison with Simple Benzoate Esters
Substituent type (aliphatic vs. aromatic) alters physicochemical properties:
Note: Methoxy groups enhance dipole-dipole interactions and reduce symmetry, enabling mesophase formation absent in simpler benzoates .
Key Findings and Implications
Substituent Position : 2,4-Dimethoxy substitution optimizes thermal stability and electronic properties for coordination complexes and liquid crystals.
Structural Flexibility: Replacing ester linkages with C–C bonds (e.g., W1027) broadens nematic phase ranges, critical for display technologies.
Reaction Conditions : CO₂ atmosphere significantly improves yields in rhodium-mediated syntheses .
Q & A
Q. What are the common synthetic routes for preparing phenyl 2,4-dimethoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or transesterification. A representative method involves reacting 2,4-dimethoxybenzoic acid with phenol derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP) under inert conditions. For example, in the synthesis of RM734-4-[(4-nitrophenoxy)carbonyl]this compound, chloroform and triethylamine were used as solvents and bases, respectively. Optimization includes controlling stoichiometry, reaction time (e.g., overnight stirring), and purification via flash chromatography (silica gel, CH₂Cl₂/EtOH) to achieve high purity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : and NMR confirm structural integrity. For instance, methyl 2,4-dimethoxybenzoate derivatives show distinct aromatic proton signals (δ 6.35–7.66 ppm) and methoxy resonances (δ 3.82–3.92 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% by HLC) .
- X-ray Crystallography : Resolves molecular packing in materials science applications, such as ferroelectric liquid crystals .
Advanced Research Questions
Q. How do transition metal catalysts influence the reactivity of this compound in C–H functionalization?
Rhodium(I) catalysts enable unique transformations. For example, under a CO₂ atmosphere, Rh(I) complexes undergo 1,3-Rh migration via decarboxylation/carboxylation, yielding 2,4-dimethoxybenzoate derivatives in 71% yield vs. 34% under N₂. Mechanistic studies suggest steric strain reduction drives migration, followed by CO₂ reinsertion into the Rh-aryl bond . Methodologically, isotopic labeling (e.g., ) and kinetic profiling are critical to validate intermediates.
Q. How can this compound derivatives be tailored for functional materials like ferroelectric liquid crystals?
Structural modifications are key. For RM734 derivatives, introducing a nitro group at the 4-position of the phenoxycarbonyl moiety enhances longitudinal dipole moments (~11 Debye), enabling ferroelectricity. Synthesis involves sequential esterification (e.g., using Pd/C hydrogenation for deprotection) and coupling with 4-nitrophenol. Phase transitions (isotropic → nematic) are monitored via differential scanning calorimetry (DSC), with transitions observed at 133–188°C .
Q. What strategies resolve contradictions in reaction yields or selectivity for this compound-based systems?
Discrepancies often arise from competing pathways. For Rh-catalyzed reactions, contrasting yields under CO₂ vs. N₂ highlight the role of carboxylation. To resolve this:
- Perform in situ FTIR or mass spectrometry to detect CO₂ insertion intermediates.
- Use computational modeling (DFT) to compare energy barriers for decarboxylation vs. carboxylation pathways .
Q. How do steric and electronic effects of methoxy substituents impact regioselectivity in cross-coupling reactions?
The 2,4-dimethoxy pattern directs electrophilic substitution. In C–H functionalization, methoxy groups at the 2- and 4-positions activate specific aryl positions for coupling. For example, methyl 2,4-dimethoxybenzoate reacts with ethyl acrylate at the C-6 position under Ru catalysis, yielding styrene derivatives (54% yield). Steric hindrance from ortho-methoxy groups can limit reactivity, requiring optimized catalyst loadings .
Q. Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of ester groups.
- Characterization : Combine NMR with HPLC-MS for unambiguous structural confirmation.
- Mechanistic Analysis : Employ isotopic labeling and operando spectroscopy to track reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
